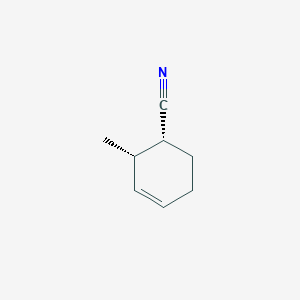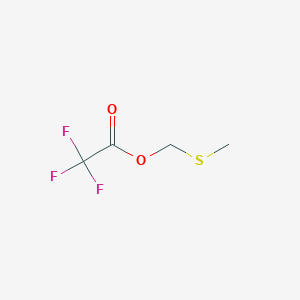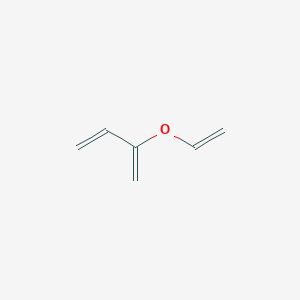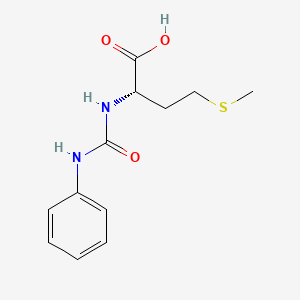
N-(Phenylcarbamoyl)-L-methionine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenylcarbamoyl-methionine is a synthetic derivative of the amino acid methionine. This compound is characterized by the presence of a phenylcarbamoyl group attached to the methionine molecule. Methionine itself is an essential sulfur-containing amino acid that plays a crucial role in various metabolic processes. The modification of methionine with a phenylcarbamoyl group can enhance its stability and introduce new chemical properties, making it valuable for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-phenylcarbamoyl-methionine typically involves the reaction of methionine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Methionine+Phenyl Isocyanate→N-phenylcarbamoyl-methionine
The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of N-phenylcarbamoyl-methionine may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps for the recovery and recycling of solvents and unreacted starting materials to improve efficiency and reduce costs.
化学反应分析
Types of Reactions: N-phenylcarbamoyl-methionine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylcarbamoyl group can be reduced under specific conditions to yield the corresponding amine.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: N-phenylcarbamoyl-methionine amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-phenylcarbamoyl-methionine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying the reactivity of phenylcarbamoyl groups.
Biology: Investigated for its potential role in modulating biological processes due to its structural similarity to methionine.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of N-phenylcarbamoyl-methionine involves its interaction with various molecular targets and pathways. The phenylcarbamoyl group can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. In biological systems, it may act as a prodrug, releasing methionine upon enzymatic cleavage, thereby exerting its effects through the methionine metabolic pathways.
相似化合物的比较
N-phenylcarbamoyl-methionine can be compared with other similar compounds such as:
N-carbamoyl-methionine: Lacks the phenyl group, resulting in different chemical properties and reactivity.
N-phenylcarbamoyl-cysteine: Contains a thiol group instead of a thioether, leading to distinct biological activities.
N-phenylcarbamoyl-alanine: Lacks the sulfur atom, affecting its stability and reactivity.
The uniqueness of N-phenylcarbamoyl-methionine lies in its combination of the phenylcarbamoyl group and the methionine backbone, which imparts specific chemical and biological properties not found in other similar compounds.
属性
CAS 编号 |
55021-15-3 |
|---|---|
分子式 |
C12H16N2O3S |
分子量 |
268.33 g/mol |
IUPAC 名称 |
(2S)-4-methylsulfanyl-2-(phenylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C12H16N2O3S/c1-18-8-7-10(11(15)16)14-12(17)13-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,15,16)(H2,13,14,17)/t10-/m0/s1 |
InChI 键 |
HQLHNJUMHYRCJL-JTQLQIEISA-N |
手性 SMILES |
CSCC[C@@H](C(=O)O)NC(=O)NC1=CC=CC=C1 |
规范 SMILES |
CSCCC(C(=O)O)NC(=O)NC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


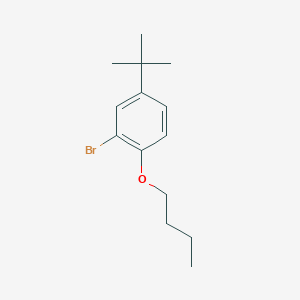

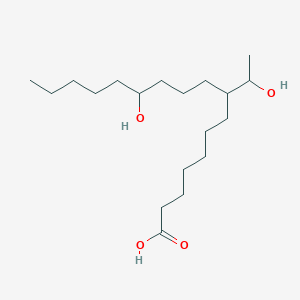
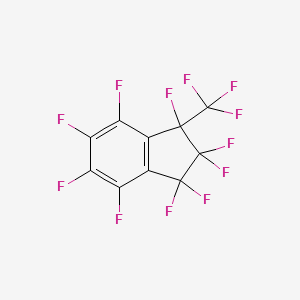
![N,N-Dimethyl-N'-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea](/img/structure/B14630031.png)
![Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate](/img/structure/B14630041.png)
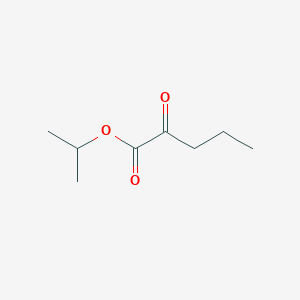


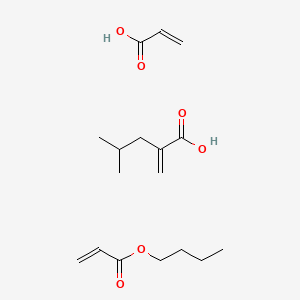
![4-Amino-N-[(4-aminophenyl)carbamoyl]benzamide](/img/structure/B14630065.png)
